molecular formula C13H10F2O B13628099 4,3'-Difluoro-4'-methoxybiphenyl

4,3'-Difluoro-4'-methoxybiphenyl

Cat. No.: B13628099
M. Wt: 220.21 g/mol
InChI Key: PZNGJBIQZDVDJC-UHFFFAOYSA-N
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Description

4,3'-Difluoro-4'-methoxybiphenyl is a biphenyl derivative featuring fluorine substituents at the 4- and 3'-positions and a methoxy group at the 4'-position (Figure 1). This compound is noted for its presence in natural product mixtures, as evidenced by its identification in Polyscias fruticosa leaf extracts, where it constitutes 0.2–0.3% of the lipophilic fraction . Its electronic properties, influenced by the electron-withdrawing fluorine atoms and electron-donating methoxy group, make it a candidate for applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-4-(4-fluorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

PZNGJBIQZDVDJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,3’-Difluoro-4’-methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of 4,3’-Difluoro-4’-methoxybiphenyl may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,3’-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxybenzoic acids, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4,3’-Difluoro-4’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,3’-Difluoro-4’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and alteration of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Biphenyl Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents on biphenyl frameworks significantly alter their chemical and physical properties. Below is a comparative analysis with key analogs:

4-Chloro-4'-methoxybiphenyl
  • Structure : Chlorine (Cl) at 4-position, methoxy (OCH₃) at 4'-position.
  • Properties : The chlorine atom, being electron-withdrawing, reduces electron density on the biphenyl ring, while the methoxy group donates electrons. This contrast enhances solubility and reactivity in cross-coupling reactions (e.g., Suzuki coupling) for synthesizing liquid crystals and OLED materials .
  • Applications : Widely used as an intermediate in pharmaceuticals and advanced materials .
2,3,5,6-Tetrafluoro-4-methoxybiphenyl
  • Structure : Four fluorine atoms at 2-, 3-, 5-, and 6-positions; methoxy at 4-position.
  • Properties: High fluorine content increases polarity and thermal stability. Reported synthesis yield: 85% via flash chromatography and ethanol recrystallization .
  • Spectral Data :
    • ¹H NMR : δ 4.15 (s, 3H, OCH₃) .
    • ¹⁹F NMR : δ -145.2 (dd, 2F), -158.3 (dd, 2F) .
4,4'-Difluoro-2-nitrodiphenyl
  • Structure: Fluorine at 4- and 4'-positions; nitro (NO₂) at 2-position.
  • Properties : The nitro group strongly withdraws electrons, making this compound highly reactive in electrophilic substitution. Historically synthesized via nitration of 4,4'-difluorodiphenyl .

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